Thermal Stability vs. 4-(9H-Carbazol-9-yl)aniline
The predicted boiling point of 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine (561.8±32.0 °C) is approximately 87 °C higher than that of the non-phenylated analogue 4-(9H-carbazol-9-yl)aniline (475.0±37.0 °C) . This marked increase reflects the stabilizing effect of N-phenyl substitution on the carbazole core, which enhances intermolecular interactions and reduces volatility, a key advantage for vacuum-deposited OLED layer fabrication where thermal stability directly influences film quality and device lifetime .
| Evidence Dimension | Predicted boiling point (thermal stability indicator for vacuum deposition) |
|---|---|
| Target Compound Data | 561.8±32.0 °C at 760 mmHg |
| Comparator Or Baseline | 4-(9H-Carbazol-9-yl)aniline: 475.0±37.0 °C at 760 mmHg |
| Quantified Difference | ΔT_boil ≈ +87 °C (target compound higher) |
| Conditions | Predicted values; ACD/Labs Percepta Platform calculation method (Chemsrc) |
Why This Matters
Higher boiling point correlates with lower vapor pressure and greater thermal resilience during vacuum thermal evaporation, reducing unwanted sublimation of the intermediate and improving deposition control.
